tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate
Overview
Description
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a chemical compound with a complex structure that includes a hydroxy group, a methoxy-substituted phenyl ring, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(4-methoxyphenyl)acetaldehyde, while reduction of the ester group can produce 2-(4-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl acetate
- 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl methyl ether
- 2-Hydroxy-2-(4-methoxy-phenyl)-ethyl amine
Uniqueness
Compared to similar compounds, tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is unique due to its carbamic acid ester group. This functional group imparts distinct chemical properties, such as increased stability and reactivity under certain conditions. Additionally, the presence of the tert-butyl ester group can influence the compound’s solubility and interaction with biological targets.
Biological Activity
tert-Butyl (2-hydroxy-2-(4-methoxyphenyl)ethyl)carbamate is a carbamate derivative notable for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group that enhances lipophilicity and a hydroxyphenyl moiety that may contribute to its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 267.32 g/mol. The structural components include:
- tert-Butyl Group : Enhances lipophilicity.
- Hydroxy Group : Facilitates hydrogen bonding, influencing biological interactions.
- Methoxy Group : Modulates electronic properties and may enhance binding affinity to biological targets.
1. Enzyme Interaction
The compound interacts with various enzymes involved in metabolic pathways. Its hydroxy group allows for significant hydrogen bonding, which can modulate enzyme activity and protein binding. For instance, it has been shown to influence the activity of signaling proteins, leading to changes in downstream gene expression and metabolic flux.
2. Cellular Effects
Research indicates that this compound can impact cellular metabolism and energy production. It has been observed to alter the expression of genes involved in critical cellular processes, including apoptosis and cell signaling pathways .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar carbamate derivatives, compounds demonstrated moderate protective effects against amyloid-beta (Aβ) toxicity in astrocyte cultures. The treatment with these compounds resulted in reduced levels of inflammatory markers such as TNF-α and free radicals, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of tert-butyl carbamates exhibit cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound were tested against human breast adenocarcinoma (MCF-7) and melanoma cell lines, revealing IC50 values indicating significant antiproliferative effects .
Comparative Analysis
A comparison with other carbamate derivatives highlights the unique biological properties of this compound:
Compound Name | Molecular Formula | Notable Features | Biological Activity |
---|---|---|---|
This compound | C14H21NO4 | Hydroxy and methoxy groups | Moderate neuroprotective effects; anticancer activity |
Tert-butyl (2-hydroxy-2-(4-chlorophenyl)ethyl)carbamate | C14H20ClNO4 | Chlorophenyl group | Varies in reactivity; potential anticancer effects |
Tert-butyl (2-hydroxy-2-(4-methylphenyl)ethyl)carbamate | C15H23NO4 | Methyl group | Enhanced metabolic stability |
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCGHPKBVNJCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576029 | |
Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126395-30-0 | |
Record name | Carbamic acid, [2-hydroxy-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126395-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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